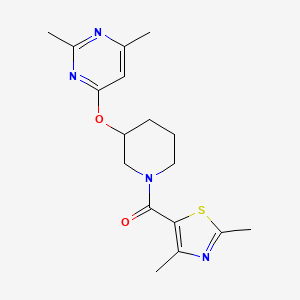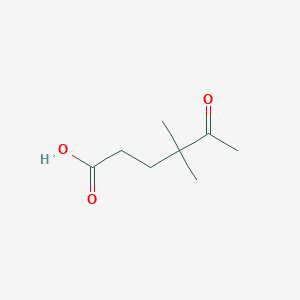
1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane, also known as CPTD, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPTD is a diazepane derivative that contains a thian-4-yl group and a chlorophenylsulfonyl group. The compound is primarily used in the field of medicinal chemistry, where it has shown promising results in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is not fully understood. However, it is believed that the compound acts as a modulator of certain receptors in the brain, including the GABA-A receptor. This modulation can lead to changes in the activity of the receptor, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to have anxiolytic and sedative effects. Additionally, 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs. However, one limitation of using 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in laboratory experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane. One area of research could be the development of new drugs that target specific receptors in the brain. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane and its effects on the body. Finally, 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane could be further investigated for its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-thianylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium hydride and 1,2-dibromoethane to form the final product, 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane. The synthesis of 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has shown potential in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs. 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of drugs that target these receptors. Additionally, 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have anti-inflammatory properties, which could make it useful in the treatment of a variety of inflammatory diseases.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S2/c17-15-4-1-2-5-16(15)23(20,21)19-9-3-8-18(10-11-19)14-6-12-22-13-7-14/h1-2,4-5,14H,3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLINSSQTNSCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2656748.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2656751.png)
![5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2656752.png)
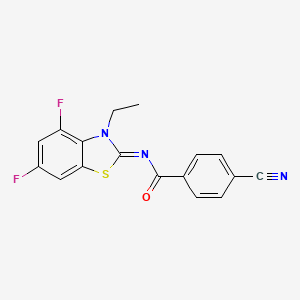
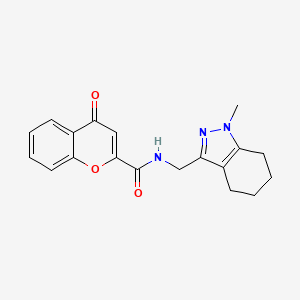

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2656762.png)
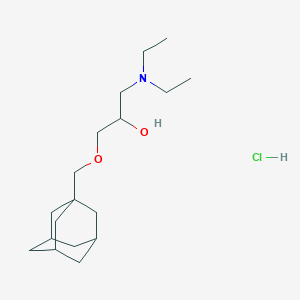
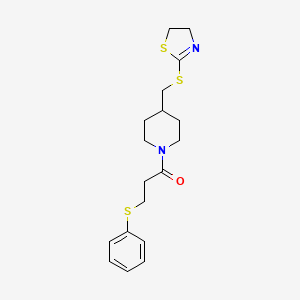
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2656767.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2656768.png)
